

Spectroscopic Analysis of 2,4,4-Trimethylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2,4,4-Trimethylcyclohexanone

CAS No.: 2230-70-8

Cat. No.: B1266662

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **2,4,4-trimethylcyclohexanone**. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key analytical techniques for the structural elucidation and characterization of this compound. We will explore Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS), offering insights into experimental design and data interpretation.

Introduction

2,4,4-Trimethylcyclohexanone ($\text{C}_9\text{H}_{16}\text{O}$, Molar Mass: 140.22 g/mol) is a substituted cyclic ketone with a chemical structure that presents interesting features for spectroscopic analysis.

[1] The strategic placement of methyl groups on the cyclohexanone ring influences the electronic environment of the constituent atoms, leading to a unique spectral fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will serve as a practical resource for interpreting the spectroscopic data of **2,4,4-trimethylcyclohexanone**.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for obtaining the IR spectrum of a liquid sample like **2,4,4-trimethylcyclohexanone** is Attenuated Total Reflectance (ATR)-FTIR.

- **Sample Preparation:** A small drop of **2,4,4-trimethylcyclohexanone** is placed directly onto the ATR crystal (typically diamond or germanium).
- **Data Acquisition:** The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Diagram of the ATR-FTIR Experimental Workflow



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Caption: Workflow for ATR-FTIR analysis.

Interpretation of the IR Spectrum

The IR spectrum of **2,4,4-trimethylcyclohexanone** is expected to exhibit several characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretch, which is a strong indicator of the ketone functional group.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
~2960-2870	C-H stretch (sp ³)	Strong	Aliphatic C-H bonds of the methyl and methylene groups.
~1715	C=O stretch	Strong, Sharp	Characteristic of a saturated cyclic ketone. This is a key diagnostic peak.
~1465	C-H bend (CH ₂)	Medium	Scissoring vibration of the methylene groups in the ring.
~1370	C-H bend (CH ₃)	Medium	Symmetric bending of the methyl groups.

The strong absorption around 1715 cm⁻¹ is a definitive indicator of the carbonyl group in a six-membered ring. The absence of broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

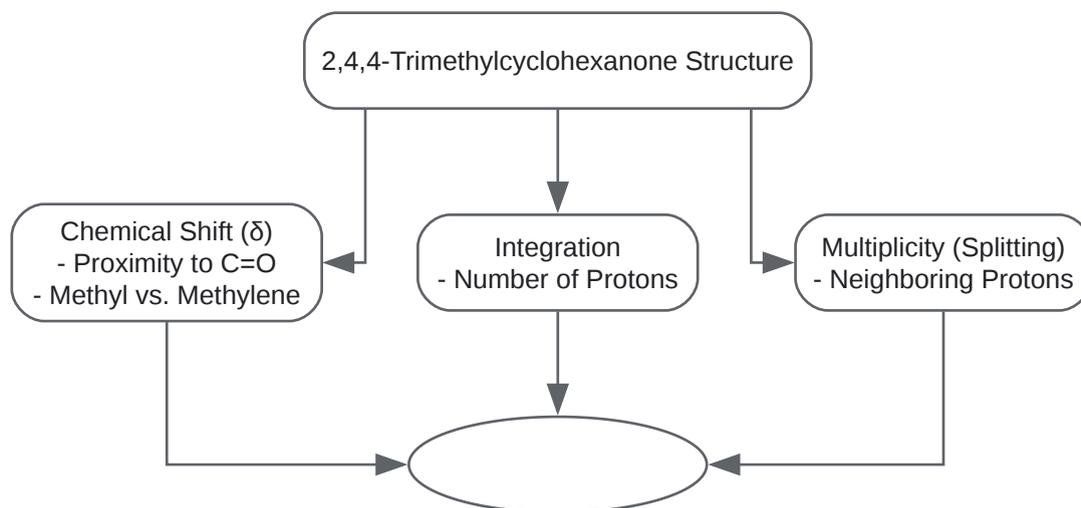
¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their relationships to one another.

Due to the asymmetry introduced by the methyl group at the C2 position, the protons on the cyclohexane ring are not all chemically equivalent.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~2.2 - 2.5	Multiplet	1H	H on C2	Adjacent to the electron-withdrawing carbonyl group, leading to deshielding.
~1.9 - 2.1	Multiplet	2H	H on C6	Protons alpha to the carbonyl group are deshielded.
~1.6 - 1.8	Multiplet	2H	H on C5	Methylene protons adjacent to the C4-gem-dimethyl group.
~1.4 - 1.6	Multiplet	2H	H on C3	Methylene protons adjacent to the C4-gem-dimethyl group.
~1.1	Doublet	3H	CH ₃ on C2	Split by the single proton on C2.
~1.0	Singlet	6H	Two CH ₃ on C4	These two methyl groups are equivalent and have no adjacent protons, resulting in a singlet.

Diagram of the ¹H NMR Analysis Logic



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Caption: Key parameters in ^1H NMR spectral interpretation.

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) provides information about the different carbon environments in a molecule.

The number of unique carbon signals in the ^{13}C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. For **2,4,4-trimethylcyclohexanone**, we expect to see seven distinct signals.

Chemical Shift (δ , ppm)	Assignment	Rationale
~210-215	C1 (C=O)	The carbonyl carbon is highly deshielded.
~50-55	C2	Carbon alpha to the carbonyl, substituted with a methyl group.
~45-50	C6	Methylene carbon alpha to the carbonyl.
~35-40	C3	Methylene carbon beta to the carbonyl.
~30-35	C5	Methylene carbon beta to the carbonyl.
~30-35	C4	Quaternary carbon with two methyl groups.
~25-30	C4-CH ₃ (x2)	Equivalent methyl carbons on C4.
~15-20	C2-CH ₃	Methyl carbon on C2.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

- **Sample Introduction:** A small amount of **2,4,4-trimethylcyclohexanone** is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged molecular ion

(M^{+•}).

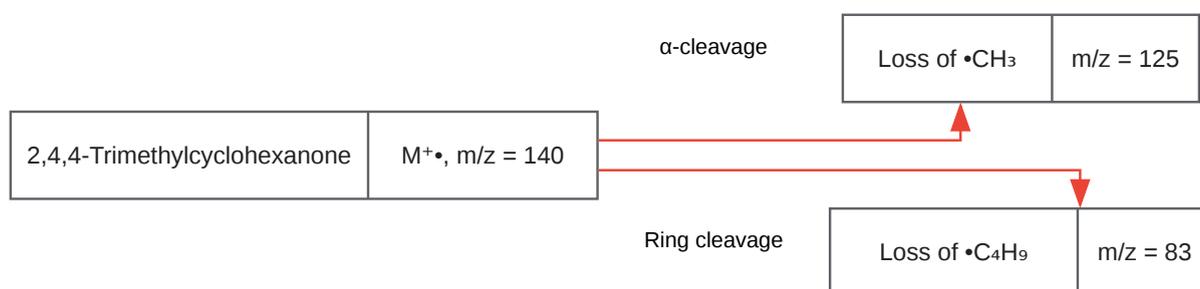
- Fragmentation: The high-energy molecular ion is unstable and fragments into smaller, charged ions and neutral radicals.
- Mass Analysis: The charged fragments are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of **2,4,4-trimethylcyclohexanone** will provide the molecular weight and clues to its structure through characteristic fragmentation.

- Molecular Ion (M^{+•}): A peak at m/z = 140, corresponding to the molecular weight of the compound, is expected.
- Key Fragmentation Pathways:
 - Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. Loss of a methyl radical (•CH₃) from the C2 position would result in a fragment at m/z = 125. Loss of an ethyl radical (•C₂H₅) from the C6-C5 bond cleavage would lead to a fragment at m/z = 111.
 - McLafferty Rearrangement: This is a characteristic fragmentation of ketones containing a γ-hydrogen. In **2,4,4-trimethylcyclohexanone**, this rearrangement is possible and would lead to the loss of a neutral alkene molecule.

Diagram of a Key Fragmentation Pathway (Alpha-Cleavage)



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Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic analysis of **2,4,4-trimethylcyclohexanone** provides a detailed picture of its molecular structure. IR spectroscopy confirms the presence of the key carbonyl functional group. ^1H and ^{13}C NMR spectroscopy provide a complete map of the carbon-hydrogen framework, allowing for the unambiguous assignment of each atom. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns under electron ionization. Together, these techniques form a powerful and complementary toolkit for the comprehensive characterization of this and other related molecules, which is a critical step in any chemical research and development endeavor.

References

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Sources

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